molecular formula C9H16N2O4 B6579998 N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide CAS No. 920393-48-2

N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide

Cat. No. B6579998
CAS RN: 920393-48-2
M. Wt: 216.23 g/mol
InChI Key: QWRQBEBUJMEVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide (DMEPE) is a synthetic molecule that has been studied for its potential applications in scientific research and lab experiments. DMEPE is a derivative of the amino acid glycine and is composed of two amine groups, two methyloxyethyl groups, and a prop-2-en-1-yl group. It is a white solid with a melting point of about 68°C and a boiling point of about 184°C.

Scientific Research Applications

N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide has been used in a variety of scientific research applications, including its use as a fluorescent probe in biological systems. It has been used to study protein-protein interactions and to label proteins for imaging. It has also been used to study the structure and dynamics of proteins and lipids.

Mechanism of Action

N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is a fluorescent probe that is used to study the structure and dynamics of proteins and lipids. When it binds to proteins and lipids, it emits a fluorescent signal that can be detected and used to study the structure and dynamics of the proteins and lipids.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and non-mutagenic. It has been used to study the structure and dynamics of proteins and lipids without causing any adverse effects on the proteins and lipids.

Advantages and Limitations for Lab Experiments

The use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in lab experiments has several advantages. It is a non-toxic and non-mutagenic fluorescent probe that can be used to study the structure and dynamics of proteins and lipids. It is also relatively easy to synthesize. One limitation of this compound is that it has a relatively low fluorescence intensity, which can make it difficult to detect in some experiments.

Future Directions

There are several potential future directions for the use of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide in scientific research. One possible future direction is to use it as a tool to study the structure and dynamics of other biomolecules, such as DNA and RNA. Another possible future direction is to use it as a fluorescent tag for imaging and tracking proteins and lipids in living systems. Additionally, this compound could be used to study the interactions between proteins and other biomolecules, such as carbohydrates and lipids. Finally, this compound could be used to study the effects of environmental factors, such as temperature and pH, on the structure and dynamics of proteins and lipids.

Synthesis Methods

The synthesis of N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is relatively straightforward. It can be synthesized using a two-step synthetic method starting from 2-aminoethanol. The first step involves reacting 2-aminoethanol with dimethyl sulfate to form N,N-dimethyl-2-aminoethanethiol. The second step involves reacting N,N-dimethyl-2-aminoethanethiol with prop-2-en-1-ol to form this compound.

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-4-5-10-8(12)9(13)11-6-7(14-2)15-3/h4,7H,1,5-6H2,2-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRQBEBUJMEVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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